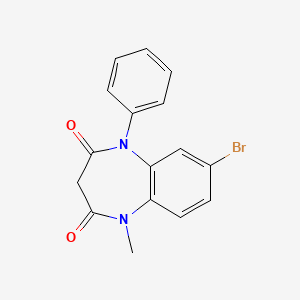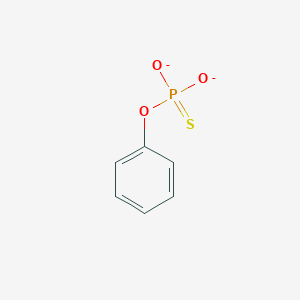
O-Phenyl phosphorothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Phenyl phosphorothioate is an organophosphorus compound characterized by the presence of a phenyl group attached to a phosphorothioate moiety. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry. The unique properties of this compound, such as its ability to form stable complexes and its reactivity, make it a valuable compound for research and practical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: O-Phenyl phosphorothioate can be synthesized through several methods. One common approach involves the reaction of phenol with phosphorus pentasulfide (P4S10) in the presence of a base. This reaction typically occurs under mild conditions and results in the formation of this compound . Another method involves the use of thiophosphate salts, where O,O’-dialkyl thiophosphoric acids react with alkyl halides in the presence of a base .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: O-Phenyl phosphorothioate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions include phosphorothioate oxides, hydrides, and various substituted phosphorothioate derivatives .
Aplicaciones Científicas De Investigación
O-Phenyl phosphorothioate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which O-Phenyl phosphorothioate exerts its effects involves the interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . This inhibition can lead to various biochemical effects, depending on the specific enzyme targeted. The pathways involved often include the disruption of normal cellular processes, leading to therapeutic or toxic effects .
Comparación Con Compuestos Similares
O,O-Diethyl O-(4-(5-phenyl-4,5-dihydroisoxazol-3-yl) phenyl) phosphorothioate (XP-1408): This compound is similar in structure and is used as an insecticide.
Phosphorothionates and Phosphorodithioates: These compounds share similar phosphorus-sulfur bonds and are used in various applications, including agriculture and medicine.
Uniqueness: O-Phenyl phosphorothioate is unique due to its specific phenyl group, which imparts distinct chemical and physical properties. This uniqueness allows for specialized applications, particularly in the synthesis of complex organic molecules and in biochemical research .
Propiedades
Número CAS |
21847-41-6 |
|---|---|
Fórmula molecular |
C6H5O3PS-2 |
Peso molecular |
188.14 g/mol |
Nombre IUPAC |
dioxido-phenoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C6H7O3PS/c7-10(8,11)9-6-4-2-1-3-5-6/h1-5H,(H2,7,8,11)/p-2 |
Clave InChI |
LWJWGXUXSVJWBY-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C=C1)OP(=S)([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,13-Dioxa-10,21-diazatricyclo[18.2.2.2~9,12~]hexacosane-3,14-dione](/img/structure/B14697282.png)
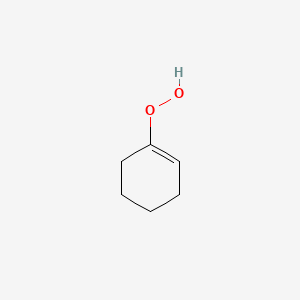
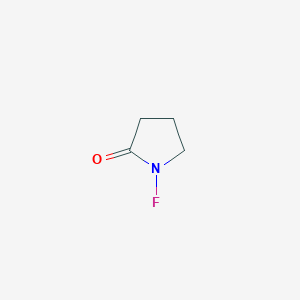
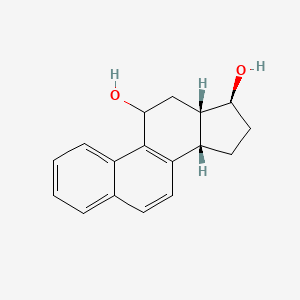
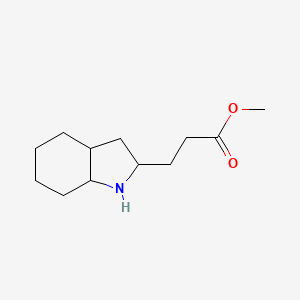
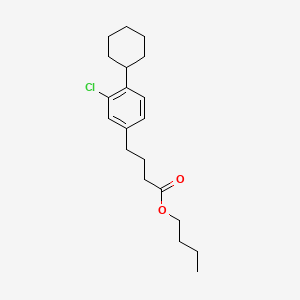
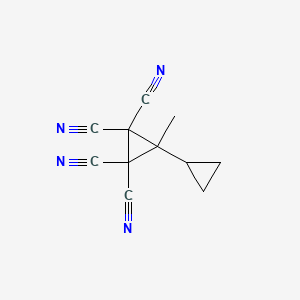
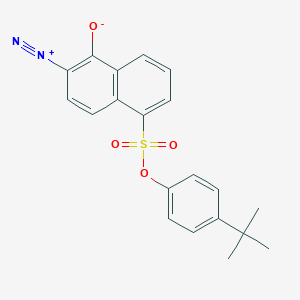
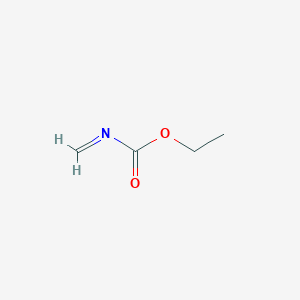
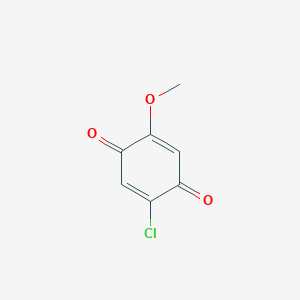
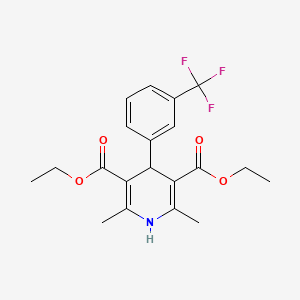
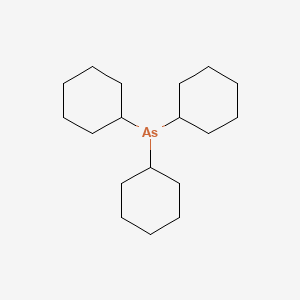
![4-Methyl-2-[(prop-2-en-1-yl)sulfanyl]quinoline](/img/structure/B14697350.png)
